3-amino-5-methyl-1H-indole-2-carbohydrazide
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Overview
Description
3-amino-5-methyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Preparation Methods
The synthesis of 3-amino-5-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-5-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
3-amino-5-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
3-amino-5-methyl-1H-indole-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes . Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
3-amino-5-methyl-1H-indole-2-carbohydrazide can be compared with other similar indole derivatives, such as:
3-amino-1H-indole-2-carbohydrazide: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-methyl-1H-indole-2-carbohydrazide: Lacks the amino group at the 3-position, which may influence its interaction with molecular targets.
3-amino-5-methyl-1H-indole-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-5-2-3-7-6(4-5)8(11)9(13-7)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRERAXJPWNAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.